Cas no 957129-38-3 (5-ethyl-4-methyl-1H-pyrazole-3-carboxylic acid)

5-ethyl-4-methyl-1H-pyrazole-3-carboxylic acid structure
957129-38-3 structure
상품 이름:5-ethyl-4-methyl-1H-pyrazole-3-carboxylic acid
CAS 번호:957129-38-3
MF:C7H10N2O2
메가와트:154.166501522064
MDL:MFCD06735403
CID:1001637
PubChem ID:3159638

5-ethyl-4-methyl-1H-pyrazole-3-carboxylic acid 화학적 및 물리적 성질

이름 및 식별자

    • 1H-Pyrazole-3-carboxylic acid, 5-ethyl-4-methyl-
    • 5-ethyl-4-methyl-1H-Pyrazole-3-carboxylic acid
    • 5-Ethyl-4-methyl-1H-pyrazole-3-carboxylic acid (ACI)
    • 3-Ethyl-4-methyl-1H-pyrazole-5-carboxylic acid
    • 5-Ethyl-4-methyl-2H-pyrazole-3-carboxylic acid
    • CS-0146432
    • CHEMBL415261
    • 957129-38-3
    • HY-W095200
    • DTXSID901245494
    • DA-18434
    • SCHEMBL2589542
    • GPR109 receptor agonist-2
    • 1094347-64-4
    • AKOS000303204
    • 3-Ethyl-4-methyl-1H-pyrazole-5-carboxylic acid, AldrichCPR
    • 1H-Pyrazole-3-carboxylic acid, 5-ethyl-4-methyl-
    • DA-37382
    • HMS1699B09
    • 3-Ethyl-4-methyl-1H-pyrazole-5-carboxylicacid
    • EN300-1251057
    • MFCD06735403
    • BDBM50220852
    • FS-2498
    • MFNJGDMJKJLUGC-UHFFFAOYSA-N
    • AKOS013152076
    • E81879
    • 3-ethyl-4-methyl-1H-pyrazole-5-carboxylic acid(SALTDATA: FREE)
    • 5-ethyl-4-methyl-1H-pyrazole-3-carboxylic acid
    • MDL: MFCD06735403
    • 인치: 1S/C7H10N2O2/c1-3-5-4(2)6(7(10)11)9-8-5/h3H2,1-2H3,(H,8,9)(H,10,11)
    • InChIKey: MFNJGDMJKJLUGC-UHFFFAOYSA-N
    • 미소: O=C(C1C(C)=C(CC)NN=1)O

계산된 속성

  • 정밀분자량: 154.074227566g/mol
  • 동위원소 질량: 154.074227566g/mol
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 2
  • 수소 결합 수용체 수량: 4
  • 중원자 수량: 11
  • 회전 가능한 화학 키 수량: 2
  • 복잡도: 161
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 소수점 매개변수 계산 참조값(XlogP): 1.3
  • 토폴로지 분자 극성 표면적: 66Ų

5-ethyl-4-methyl-1H-pyrazole-3-carboxylic acid 보안 정보

5-ethyl-4-methyl-1H-pyrazole-3-carboxylic acid 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
Fluorochem
059012-10g
3-Ethyl-4-methyl-1H-pyrazole-5-carboxylic acid
957129-38-3 95%
10g
£1225.00 2022-03-01
ChemScence
CS-0146432-5g
5-Ethyl-4-methyl-1H-pyrazole-3-carboxylic acid
957129-38-3 99.08%
5g
$775.0 2022-04-26
eNovation Chemicals LLC
Y1236285-1g
3-ethyl-4-methyl-1H-pyrazole-5-carboxylic acid
957129-38-3 98%
1g
$280 2024-06-06
abcr
AB216557-5 g
3-Ethyl-4-methyl-1H-pyrazole-5-carboxylic acid; 95%
957129-38-3
5g
€1,001.00 2022-06-11
TRC
B440175-500mg
3-ethyl-4-methyl-1H-pyrazole-5-carboxylic acid
957129-38-3
500mg
$ 275.00 2022-06-07
abcr
AB216557-1 g
3-Ethyl-4-methyl-1H-pyrazole-5-carboxylic acid; 95%
957129-38-3
1g
€345.00 2022-06-11
TRC
B440175-100mg
3-ethyl-4-methyl-1H-pyrazole-5-carboxylic acid
957129-38-3
100mg
$ 70.00 2022-06-07
abcr
AB216557-250 mg
3-Ethyl-4-methyl-1H-pyrazole-5-carboxylic acid; 95%
957129-38-3
250MG
€207.40 2022-06-11
Fluorochem
059012-5g
3-Ethyl-4-methyl-1H-pyrazole-5-carboxylic acid
957129-38-3 95%
5g
£744.00 2022-03-01
1PlusChem
1P00J1OF-1g
3-ethyl-4-methyl-1H-pyrazole-5-carboxylic acid
957129-38-3 97%
1g
$127.00 2025-03-01

5-ethyl-4-methyl-1H-pyrazole-3-carboxylic acid 합성 방법

합성 방법 1

반응 조건
1.1 Reagents: Sodium ethoxide Solvents: Ethanol ;  2 h, -5 - 0 °C; 0 °C → -15 °C
1.2 Reagents: Acetic acid ,  Hydrazine Solvents: Water ;  2 h, < 0 °C; 1 h, 0 - 15 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ;  2 h, 20 °C; 16 h, 40 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ;  0.5 h, 45 °C
1.5 Solvents: Water ;  1 h, 45 °C
1.6 Reagents: Sodium hydroxide Solvents: Water ;  1 h, pH 7.5 - 8, rt
1.7 Reagents: Hydrochloric acid Solvents: Water ;  1 h, pH 2 - 2.5, 40 - 45 °C
참조
Process for the preparation of substituted pyrazole derivatives
, World Intellectual Property Organization, , ,

합성 방법 2

반응 조건
1.1 Reagents: Lithium hydroxide Solvents: Methanol ,  Tetrahydrofuran ;  80 °C
참조
Method for synthesizing 3,4,5-trisubstituted pyrazole-like compound
, China, , ,

합성 방법 3

반응 조건
1.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran ,  Water ;  16 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 4 - 5
참조
Preparation of N-aryl-1H-pyrazole-3-carboxamide derivatives as TAAR1 receptor agonist and its applications
, China, , ,

합성 방법 4

반응 조건
1.1 Reagents: Lithium hydroxide Solvents: Methanol ,  Tetrahydrofuran
참조
Highly Regioselective Organocatalyzed Synthesis of Pyrazoles from Diazoacetates and Carbonyl Compounds
Wang, Lei; Huang, Jiayao; Gong, Xiaojie; Wang, Jian, Chemistry - A European Journal, 2013, 19(23), 7555-7560

합성 방법 5

반응 조건
1.1 Reagents: Lithium hydroxide Solvents: Methanol ,  Tetrahydrofuran ,  Water ;  3 h, rt → 80 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1, rt
참조
Fluorinated pyrazole acids are agonists of the high affinity niacin receptor GPR109a
Skinner, Philip J.; Cherrier, Martin C.; Webb, Peter J.; Shin, Young-Jun; Gharbaoui, Tawfik; et al, Bioorganic & Medicinal Chemistry Letters, 2007, 17(20), 5620-5623

5-ethyl-4-methyl-1H-pyrazole-3-carboxylic acid Raw materials

5-ethyl-4-methyl-1H-pyrazole-3-carboxylic acid Preparation Products

추천 기사

추천 공급업체
Amadis Chemical Company Limited
(CAS:957129-38-3)5-ethyl-4-methyl-1H-pyrazole-3-carboxylic acid
A1095628
순결:99%/99%
재다:1g/5g
가격 ($):218.0/834.0